Dacomitinib metabolite M2

CYP inhibition drug-drug interaction metabolite selectivity

Researchers requiring a CYP2D6-selective probe for DDI screening often face cross-reactivity with M1's CYP3A4 inhibition. Dacomitinib metabolite M2 (CAS 1262034-38-7) resolves this with a distinct inhibitory fingerprint (CYP2D6 IC₅₀ = 0.11 µM) and ~178-fold selectivity over CYP3A4. - Authentic reference standard for LC-MS/MS quantification of the GSH→cysteine conjugate bioactivation pathway. - Essential for PBPK modeling of metabolic shunting under CYP2D6 polymorphism scenarios. - Supplied with ≥98% purity, ensuring reliable batch-to-batch reproducibility for regulatory submissions.

Molecular Formula C27H32ClFN6O4S
Molecular Weight 591.1
CAS No. 1262034-38-7
Cat. No. B606926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDacomitinib metabolite M2
CAS1262034-38-7
SynonymsDacomitinib metabolite M2;  UNII-SOA52D3NLL;  Dacomitinib cysteine conjugate; 
Molecular FormulaC27H32ClFN6O4S
Molecular Weight591.1
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)CC(CN4CCCCC4)SCC(C(=O)O)N
InChIInChI=1S/C27H32ClFN6O4S/c1-39-24-12-22-18(26(32-15-31-22)33-16-5-6-20(29)19(28)9-16)11-23(24)34-25(36)10-17(40-14-21(30)27(37)38)13-35-7-3-2-4-8-35/h5-6,9,11-12,15,17,21H,2-4,7-8,10,13-14,30H2,1H3,(H,34,36)(H,37,38)(H,31,32,33)/t17?,21-/m0/s1
InChIKeyJACXJKYDLZNKQS-LFABVHOISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dacomitinib Metabolite M2: Identity & Classification


Dacomitinib metabolite M2 (CAS 1262034-38-7, UNII-SOA52D3NLL) is the cysteine conjugate of the irreversible pan-ErbB tyrosine kinase inhibitor dacomitinib (PF-00299804), a second-generation EGFR TKI approved for first-line treatment of EGFR-mutant non-small-cell lung cancer [1]. Structurally, M2 bears the molecular formula C₂₇H₃₂ClFN₆O₄S (MW 591.1 g/mol) and is classified as a phase II glutathione-derived metabolite formed via sequential glutathione conjugation and processing to the N-acetyl-cysteine conjugate [2]. Unlike the major circulating active metabolite O-desmethyl dacomitinib (PF-05199265), M2 is primarily a fecal elimination product and represents the conjugative detoxification arm of dacomitinib metabolism [3]. Researchers and procurement specialists should note that M2 (CAS 1262034-38-7) is frequently sold as 'Dacomitinib metabolite M1/2' by multiple vendors, reflecting potential co-elution or isomer mixture of closely related cysteine-conjugate species [4].

Metabolite type Phase II cysteine conjugate (glutathione pathway)
Key distinction Fecal elimination product; not major circulating species
Procurement note May be sold as M1/2 mixture; verify single-species identity

Why Dacomitinib Metabolite M2 Is Not Substitutable


Dacomitinib metabolite M2 occupies a unique node in the metabolic network of dacomitinib that is mechanistically, analytically, and pharmacologically distinct from both the parent drug and the major circulating active metabolite O-desmethyl dacomitinib. While O-desmethyl dacomitinib arises via CYP2D6-mediated phase I oxidation and retains near-identical in vitro pharmacologic activity to the parent [1], M2 is generated through a fundamentally different pathway—glutathione conjugation followed by cysteine conjugate formation—and is predominantly recovered in feces rather than plasma [2]. Critically, M2 exhibits a CYP inhibition selectivity profile that diverges sharply from both the parent drug and metabolite M1: M2 is a potent CYP2D6 inhibitor (IC₅₀ = 0.11 µM in recombinant CYP2D6) while M1 preferentially inhibits CYP3A4 [3]. Substituting O-desmethyl dacomitinib or parent dacomitinib for M2 in drug metabolism, drug-drug interaction (DDI), or bioactivation studies would therefore produce qualitatively incorrect results, as neither comparator captures the phase II conjugative chemistry, the CYP2D6-selective inhibitory fingerprint, or the fecal elimination route that defines M2. The quantitative evidence below establishes these differentiation dimensions with comparator data.

Pathway mismatch Phase II GSH conjugation (M2) vs. CYP2D6 oxidation (O-desmethyl) – metabolic route may not transfer.
CYP profile shift M2 exhibits CYP2D6-preferring inhibition; parent and M1 profiles differ, altering DDI interpretation.
Elimination route Fecal-predominant (M2) vs. circulating (O-desmethyl) – limits direct substitution in mass balance studies.

Dacomitinib Metabolite M2: Key Differentiation Evidence


CYP2D6 vs. CYP3A4 Inhibition Selectivity of M2 and M1

In a direct head-to-head in vitro study, dacomitinib metabolite M2 demonstrated a CYP inhibition selectivity profile orthogonal to that of metabolite M1. M2 preferentially inhibited CYP2D6 with an IC₅₀ of 0.11 µM in recombinant human CYP2D6, while M1 preferentially inhibited CYP3A4 with an IC₅₀ of 19.57 µM—a nearly 180-fold difference in target isoform selectivity [1]. In human liver microsomes (HLM), the selectivity is similarly pronounced: M2 showed an IC₅₀ of 0.34 µM, whereas M1 showed an IC₅₀ of 30.49 µM (~90-fold less potent in HLM) [1]. In rat liver microsomes (RLM), the rank order reversed: M2 IC₅₀ = 43.69 µM vs. M1 IC₅₀ = 11.36 µM, revealing a species-dependent potency shift that is critical for preclinical experimental design [1]. Notably, direct EGFR kinase inhibition IC₅₀ values for M2 have not been reported in the peer-reviewed literature; the values of 6 nM (EGFR), 45.7 nM (ERBB2), and 73.7 nM (ERBB4) cited on vendor pages refer to the parent drug dacomitinib, not the M2 metabolite .

CYP2D6 vs CYP3A4 inhibition
Head-to-head
M2 CYP2D6 IC₅₀ 0.11 µM (recomb.) vs. M1 CYP3A4 IC₅₀ 19.57 µM; ~178-fold selectivity difference
Supports CYP2D6-selective probe context; orthogonal to M1 CYP3A4 preference
HLM/RLM species-dependent shift reported; review for preclinical design
CYP inhibition drug-drug interaction metabolite selectivity

Metabolic Pathway and Biodistribution: M2 vs. O-Desmethyl Dacomitinib

Dacomitinib undergoes two parallel metabolic fates: phase I oxidation (predominantly CYP2D6-mediated O-demethylation) yielding O-desmethyl dacomitinib as the major circulating metabolite, and phase II glutathione conjugation yielding the cysteine conjugate M2 as a major fecal elimination product [1]. In the definitive human mass balance study, following a single 45 mg oral [¹⁴C]-dacomitinib dose, O-desmethyl dacomitinib was the most abundant circulating metabolite with plasma exposure approximately one-third that of the parent (AUC metabolite-to-parent ratio: 0.2907 for AUCinf and 0.2656 for Cmax), and it retained in vitro pharmacologic activity similar to dacomitinib [1][2]. In contrast, M2 (the cysteine conjugate) was detected as one of the major drug-related components in feces but was not reported as a significant circulating species in plasma [3]. Of the total administered radioactivity, 78.8% was recovered in feces and 3.2% in urine; dacomitinib, O-desmethyl dacomitinib, the cysteine conjugate (M2), and a mono-oxygenated metabolite were the predominant fecal species [1]. The rat metabolism study by Zhou et al. (2025) further identified M2 among 18 metabolites and confirmed the phase II GSH/N-acetyl-cysteine conjugation pathway as a distinct elimination route [4].

Metabolic pathway & biodistribution
Cross-study
M2: fecal cysteine conjugate; O-desmethyl: major circulating species (AUCinf ~29% of parent)
Elimination-route study fit; O-desmethyl cannot serve as surrogate for phase II conjugation
Mass balance context; plasma exposure for M2 not reported as significant
drug metabolism phase II conjugation mass balance route of elimination

Physicochemical Properties: M2 vs. Parent and O-Desmethyl Dacomitinib

The cysteine conjugation in M2 introduces substantial physicochemical divergence from both the parent drug and the O-desmethyl metabolite, with direct implications for chromatographic behavior, solubility, and sample preparation. M2 (C₂₇H₃₂ClFN₆O₄S, MW 591.1 g/mol) carries a carboxylic acid moiety (predicted pKa 2.04), a primary amine, and a thioether linkage, yielding 4 hydrogen bond donors and 11 hydrogen bond acceptors with a computed XLogP3-AA of 1.2 [1]. In contrast, parent dacomitinib (C₂₄H₂₅ClFN₅O₂, MW 469.94 g/mol) has 2 H-bond donors, 7 H-bond acceptors, and a computed logP of approximately 3.2 [2]. O-desmethyl dacomitinib (PF-05199265, C₂₃H₂₃ClFN₅O₂, MW 455.91 g/mol) has 3 H-bond donors and 7 H-bond acceptors . The ~26% higher molecular weight, ~1.3-fold increase in H-bond acceptor count, and >1 unit reduction in logP of M2 relative to the parent translate into markedly different reversed-phase LC retention (M2 elutes earlier), distinct MS ionization efficiency, and altered DMSO solubility profiles [1].

Physicochemical signature
Class-level
M2: MW 591.1, HBA 11, logP 1.2, carboxylic acid; parent: MW 469.9, HBA 7, logP ~3.2
Demands dedicated LC-MS/MS optimization; parent-based methods may not transfer
Reversed-phase retention and ionization differ; verify MRM transitions
physicochemical properties logP hydrogen bonding analytical method development

Reactive Intermediate Formation and Bioactivation: M2 vs. Phase I Metabolites

The formation of M2 is mechanistically linked to the bioactivation of dacomitinib through reactive intermediate generation. Attwa et al. (2018) demonstrated that dacomitinib phase I metabolism generates reactive iminium ion and aldehyde intermediates that can be trapped by potassium cyanide and methoxylamine, respectively [1]. These reactive species are precursors to glutathione conjugation, ultimately yielding the cysteine conjugate M2 as a downstream detoxification product [1]. Among the four in vitro phase I metabolites characterized, DCB484 (a piperidine ring hydroxylation metabolite sometimes also designated 'M2' in the phase I nomenclature) elutes at 39.5 min with molecular ion m/z 484 and characteristic fragments at m/z 385, 319, 166, and 144 [1]. This phase I DCB484 is structurally and chromatographically distinct from the phase II cysteine conjugate M2 (CAS 1262034-38-7, m/z ~591). The benchchem database explicitly distinguishes DCB484 (M2 as phase I piperidine-hydroxylated metabolite) from the cysteine conjugate, noting that the cysteine conjugate M2 features the intact quinazoline core linked via a thioether to a cysteine moiety and represents the terminal product of the reactive intermediate detoxification cascade . Importantly, the bioactivation liability of dacomitinib—generating both aldehyde (m/z 362 oxime adduct) and iminium ion (m/z 495 cyano adduct) reactive species—is uniquely traceable through the cysteine conjugate M2 as the stable endpoint metabolite [1].

Bioactivation & trapping
Class-level
KCN/methoxylamine trapping in RLM; M2 terminal product of iminium/aldehyde reactive intermediate cascade
Endpoint for quantifying bioactivation flux; phase I metabolite DCB484 is chromatographically distinct
Review species-specific reactive intermediate profiles; Data to verify in human matrices
bioactivation reactive metabolites drug safety trapping assays

CYP2D6-Dependent Disposition and DDI Risk of M2

The disposition of M2 is inextricably linked to CYP2D6 activity, creating a metabolite-specific DDI risk profile that is distinct from both the parent drug and O-desmethyl dacomitinib. The Pfizer VIZIMPRO label reports that coadministration of a single 45 mg dacomitinib dose with dextromethorphan (a CYP2D6 probe substrate) increased dextromethorphan Cmax by 9.7-fold and AUClast by 9.6-fold, confirming that dacomitinib-derived species are strong CYP2D6 inhibitors in vivo [1]. Consistent with this, the Ji et al. (2021) study demonstrated that M2 is the metabolite principally responsible for CYP2D6 inhibition, with an IC₅₀ of 0.11 µM against recombinant CYP2D6—approximately 178-fold more potent than M1's inhibition of its target CYP3A4 (IC₅₀ 19.57 µM) [2]. In contrast, O-desmethyl dacomitinib and parent dacomitinib show low potential to inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP3A4/5 at clinically relevant concentrations [1]. Furthermore, M2 exposure decreases as CYP2D6 activity declines, as demonstrated by the lower PF-05199265 (O-desmethyl dacomitinib) metabolite-to-parent ratios in intermediate vs. extensive CYP2D6 metabolizers [3]. This creates a bidirectional relationship where CYP2D6 status affects M2 formation while M2 itself inhibits CYP2D6, a mechanistic feedback loop not applicable to the parent drug or other metabolites.

CYP2D6 DDI risk & pharmacogenomics
Cross-study
M2 CYP2D6 IC₅₀ 0.11 µM; clinical DDI: 9.7× dextromethorphan Cmax increase with dacomitinib
M2 is the analytically relevant CYP2D6 inhibitor; parent-only panels may underestimate inhibition
CYP2D6 genotype feedback loop context; supports DDI panel design review
CYP2D6 polymorphism drug-drug interaction pharmacogenomics metabolite kinetics

Dacomitinib Metabolite M2: Application Scenarios


CYP2D6-Specific DDI Screening Panels

M2 serves as a CYP2D6-selective inhibitory probe for in vitro DDI screening panels, offering ~178-fold selectivity for CYP2D6 over CYP3A4 relative to the M1 metabolite, as demonstrated by Ji et al. (2021) [8]. Laboratories developing CYP inhibition assays for tyrosine kinase inhibitor drug interaction prediction should incorporate M2 alongside M1 to achieve orthogonal CYP coverage (CYP2D6 via M2, CYP3A4 via M1) within a single chemical series. The clinical relevance is supported by the 9.7-fold increase in dextromethorphan Cmax upon dacomitinib coadministration [9], making M2 the analytically appropriate standard for validating CYP2D6 inhibition in bioanalytical workflows.

Bioactivation Pathway Elucidation via Reactive Intermediate Trapping

M2 is the stable terminal product of the dacomitinib bioactivation cascade, arising from GSH conjugation of reactive iminium ion and aldehyde intermediates characterized by Attwa et al. (2018) [8]. Researchers employing potassium cyanide or methoxylamine trapping assays in hepatocyte or liver microsome incubations can use synthetic M2 as an authentic reference standard to quantify the fractional flux through the reactive intermediate → GSH conjugate → cysteine conjugate pathway. This application is uniquely addressable by M2 and cannot be replicated with O-desmethyl dacomitinib, which arises from a non-bioactivating CYP2D6-mediated oxidation pathway [9].

LC-MS/MS Method for Phase II Conjugate Quantification

The distinct physicochemical profile of M2 (MW 591.1, XLogP3-AA 1.2, 4 HBD, carboxylic acid pKa 2.04) relative to parent dacomitinib (MW 469.94, logP ~3.2) and O-desmethyl dacomitinib (MW 455.91) demands dedicated MRM transition optimization and chromatographic separation [8]. M2 is a critical reference standard for developing and validating LC-MS/MS methods targeting dacomitinib metabolites in complex biological matrices, particularly for mass balance studies where fecal cysteine conjugate quantification is required to close the recovery mass balance [9]. The Zhou et al. (2025) rat metabolism workflow, which identified 18 metabolites including M2, provides a methodological template for such applications [7].

Pharmacokinetic Modeling of Elimination and CYP2D6 Pharmacogenomics

M2 is essential for physiologically based pharmacokinetic (PBPK) models that aim to predict dacomitinib disposition across CYP2D6 genotype subgroups. As demonstrated by Chen et al. (2018), the O-desmethyl dacomitinib-to-parent AUC ratio varies with CYP2D6 metabolizer status (0.2907 in pooled subjects), while M2 formation competes for the same substrate pool via the GSH conjugation pathway [8]. Incorporating M2 formation and elimination rate constants into PBPK models enables prediction of metabolic shunting between phase I (O-desmethyl dacomitinib) and phase II (M2 cysteine conjugate) pathways under CYP2D6 inhibition or genetic polymorphism scenarios, with direct relevance to clinical DDI risk assessment [9].

Application
Selection Property
Validation Focus
CYP2D6 inhibition screening assays
CYP2D6-selective inhibitory profile
Orthogonal CYP coverage with M1 comparator
Bioactivation pathway elucidation
Stable cysteine conjugate marker
Reactive intermediate trapping quantification
Phase II conjugate LC-MS/MS method
Distinct logP / MW / HBA profile
MRM optimization and fecal matrix validation
PBPK modeling of metabolic shunting
CYP2D6-dependent formation & elimination
Phase I/II substrate competition review

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